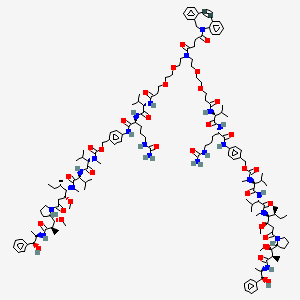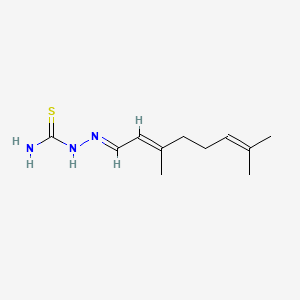
Citral thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 20 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 20 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The initial steps often involve the preparation of a core structure through a series of condensation and cyclization reactions. These reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
For example, one common synthetic route involves the reaction of a substituted benzene derivative with a halogenated alkane in the presence of a strong base This is followed by a cyclization step using a suitable catalyst to form the core structure
Industrial Production Methods
In an industrial setting, the production of Antifungal agent 20 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form. The entire process is monitored using analytical techniques like high-performance liquid chromatography and mass spectrometry to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; often performed in the presence of a catalyst like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific functional groups present in Antifungal agent 20. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
Antifungal agent 20 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand fungal cell biology and the mechanisms of antifungal resistance.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mécanisme D'action
The mechanism of action of Antifungal agent 20 involves the inhibition of key enzymes involved in the synthesis of fungal cell membranes. Specifically, it targets the enzyme lanosterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Antifungal agent 20 disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, it may interfere with other cellular processes, such as DNA synthesis and protein production, further enhancing its antifungal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another antifungal agent that targets lanosterol 14α-demethylase but has a different chemical structure.
Itraconazole: Similar mechanism of action but with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Uniqueness
Antifungal agent 20 is unique in its high specificity for lanosterol 14α-demethylase, which reduces the likelihood of off-target effects and minimizes toxicity. Additionally, its chemical structure allows for modifications that can enhance its antifungal activity and pharmacokinetic properties, making it a versatile and potent antifungal agent.
Propriétés
Numéro CAS |
54097-74-4 |
|---|---|
Formule moléculaire |
C11H19N3S |
Poids moléculaire |
225.36 g/mol |
Nom IUPAC |
[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]thiourea |
InChI |
InChI=1S/C11H19N3S/c1-9(2)5-4-6-10(3)7-8-13-14-11(12)15/h5,7-8H,4,6H2,1-3H3,(H3,12,14,15)/b10-7+,13-8+ |
Clé InChI |
OVUJOZUSCSTKGA-OOHIBURESA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=N/NC(=S)N)/C)C |
SMILES canonique |
CC(=CCCC(=CC=NNC(=S)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


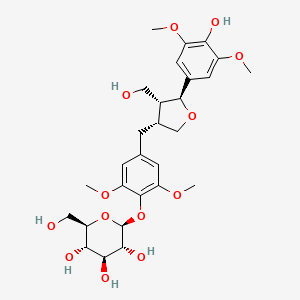
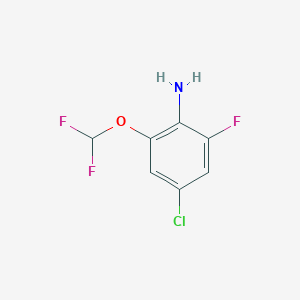

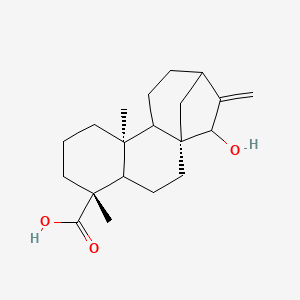
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)

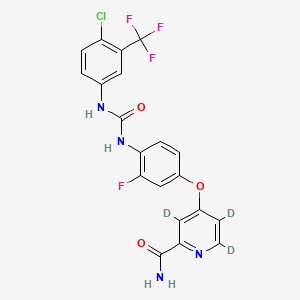

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)

![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)
